6-Bromonaphthalene-1,2-diamine
Overview
Description
6-Bromonaphthalene-1,2-diamine is an organic compound with the molecular formula C10H9BrN2 It is a derivative of naphthalene, where two amino groups are substituted at the 1 and 2 positions, and a bromine atom is substituted at the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromonaphthalene-1,2-diamine typically involves the bromination of naphthalene followed by the introduction of amino groups. One common method involves the following steps:
Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 6-bromonaphthalene.
Amination: The brominated product is then subjected to amination using ammonia or an amine source under high temperature and pressure to introduce the amino groups at the 1 and 2 positions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The process typically includes:
Continuous Bromination: Using a continuous flow reactor to ensure efficient bromination of naphthalene.
Catalytic Amination:
Chemical Reactions Analysis
Types of Reactions: 6-Bromonaphthalene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding naphthalene-1,2-diamine.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or Grignard reagents.
Major Products:
Oxidation: Products include naphthoquinones and other oxidized derivatives.
Reduction: The major product is naphthalene-1,2-diamine.
Substitution: Depending on the substituent, products can vary widely, including hydroxylated or alkylated derivatives.
Scientific Research Applications
6-Bromonaphthalene-1,2-diamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 6-Bromonaphthalene-1,2-diamine depends on its specific application:
Pharmacological Effects: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Biochemical Probes: It can bind to specific biomolecules, allowing researchers to study their function and interactions.
Comparison with Similar Compounds
6-Bromonaphthalene-1,2-diamine can be compared with other naphthalene derivatives:
Naphthalene-1,2-diamine: Lacks the bromine atom, leading to different reactivity and applications.
6-Chloronaphthalene-1,2-diamine: Similar structure but with a chlorine atom instead of bromine, which may affect its chemical properties and reactivity.
1,2-Diaminonaphthalene: Without any halogen substitution, it has distinct chemical behavior and uses.
Properties
IUPAC Name |
6-bromonaphthalene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5H,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTONHEFSOWWNHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)N)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622398 | |
Record name | 6-Bromonaphthalene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1241377-74-1 | |
Record name | 6-Bromonaphthalene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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